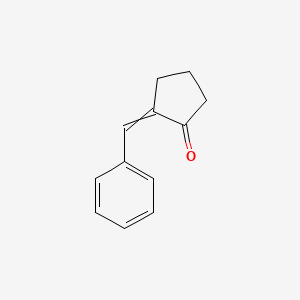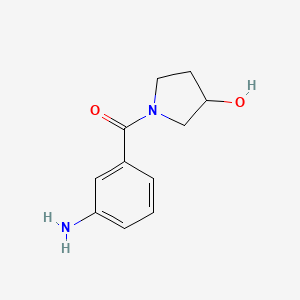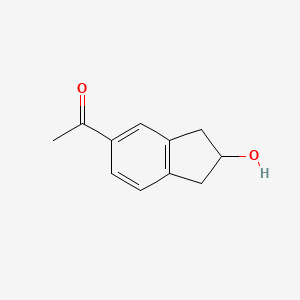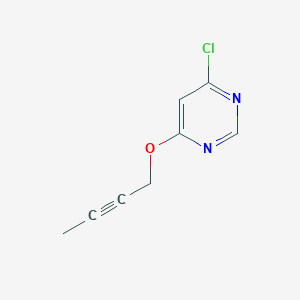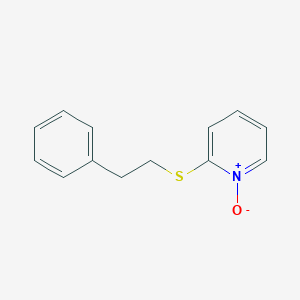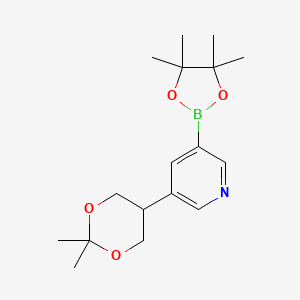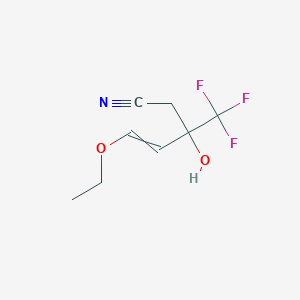![molecular formula C11H9NOS B8673979 1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one](/img/structure/B8673979.png)
1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one
Vue d'ensemble
Description
1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one is a compound that features a thiazole ring attached to a phenyl group, which is further connected to an ethanone moiety Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of 2-bromo-1,3-thiazole with 4-acetylphenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . Another method includes the treatment of 2-bromo-1,3-thiazole with butyllithium, followed by reaction with acetaldehyde and subsequent oxidation with potassium permanganate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated thiazoles or thiazole derivatives with various substituents.
Applications De Recherche Scientifique
1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mécanisme D'action
The mechanism by which 1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one exerts its effects involves interactions with various molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in microorganisms, leading to their death . The thiazole ring can interact with enzymes and receptors, altering their activity and affecting cellular processes .
Comparaison Avec Des Composés Similaires
- 1-(4-Methyl-2-phenylthiazol-5-yl)ethanone
- 1-(4-Chlorophenyl)-2-(1,3-thiazol-2-yl)ethanone
- 1-(4-Fluorophenyl)-2-(1,3-thiazol-2-yl)ethanone
Comparison: 1-[4-(1,3-Thiazol-2-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and potency in various applications .
Propriétés
Formule moléculaire |
C11H9NOS |
|---|---|
Poids moléculaire |
203.26 g/mol |
Nom IUPAC |
1-[4-(1,3-thiazol-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H9NOS/c1-8(13)9-2-4-10(5-3-9)11-12-6-7-14-11/h2-7H,1H3 |
Clé InChI |
QDDDMUYEZHBHRU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2=NC=CS2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
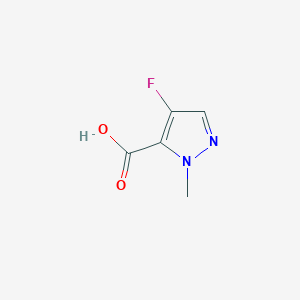
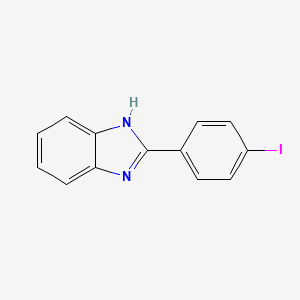
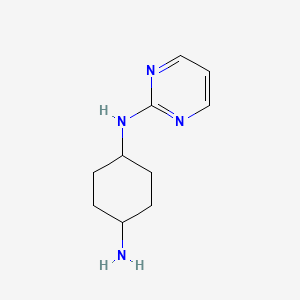
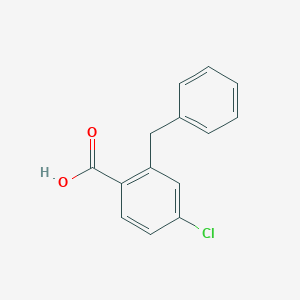

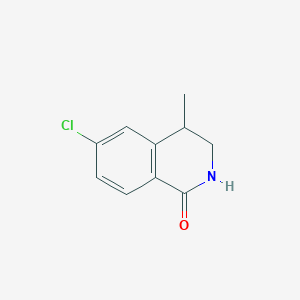
![ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate](/img/structure/B8673952.png)
